

# Spectroscopic and Synthetic Profile of 3-Chlorogentisyl Alcohol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chlorogentisyl alcohol

Cat. No.: B15617401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorogentisyl alcohol** (CGA), a microbial metabolite with potential applications in drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

## Core Physicochemical Properties

Property	Value	Reference
CAS Number	32744-80-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub>	[1]
Molecular Weight	174.58 g/mol	[1]
Alternate Name	3-Chloro-2,5-dihydroxybenzyl alcohol	[2]

## Spectroscopic Data

The structural elucidation of **3-Chlorogentisyl alcohol** is critically dependent on spectroscopic analysis. The following sections present the key NMR, MS, and predicted IR data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Chlorogentisyl alcohol** provide detailed information about its molecular structure.

Table 1: NMR Spectroscopic Data for **3-Chlorogentisyl alcohol** in Methanol- $\text{d}_4$

$^1\text{H}$ NMR	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Aromatic	6.69	d	H-6
Aromatic	6.63	d	H-4
Methylene	4.58	s	-CH <sub>2</sub> OH

$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ ) ppm	Assignment
Aromatic	151.7	C-5
Aromatic	144.3	C-2
Aromatic	132.0	C-1
Aromatic	121.8	C-3
Aromatic	115.4	C-6
Aromatic	114.5	C-4
Methylene	61.1	-CH <sub>2</sub> OH

d: doublet, s: singlet

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides insights into the fragmentation pattern of **3-Chlorogentisyl alcohol**.

Table 2: Mass Spectrometry Data for **3-Chlorogentisyl alcohol**

m/z	Relative Intensity (%)	Assignment
176.01	32.6	[M+2] <sup>+</sup> (due to <sup>37</sup> Cl isotope)
174.01	100	[M] <sup>+</sup> (due to <sup>35</sup> Cl isotope)
177.01	-	[M+H+2] <sup>+</sup>
175.01	7.8	[M+H] <sup>+</sup>

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **3-Chlorogentisyl alcohol** is not readily available in the reviewed literature, its characteristic absorption bands can be predicted based on its functional groups: hydroxyl (-OH), aromatic ring, and C-Cl bond.

Table 3: Predicted Infrared Absorption Frequencies for **3-Chlorogentisyl alcohol**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Mode
O-H (Alcohol & Phenol)	3500 - 3200 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	2950 - 2850	Stretching
C=C (Aromatic)	1600 - 1450	Stretching
C-O (Alcohol & Phenol)	1260 - 1000	Stretching
C-Cl	800 - 600	Stretching

## Experimental Protocols

### Synthesis of 3-Chlorogentisyl Alcohol

A regioselective synthesis of **3-Chlorogentisyl alcohol** has been reported, providing a viable route for its laboratory-scale production. The general workflow is depicted below.



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **3-Chlorogentisyl alcohol**.

A detailed experimental procedure involves the formylation of a substituted phenol followed by reduction of the resulting aldehyde.

Materials:

- 2-Chlorohydroquinone
- Chloroform
- Sodium hydroxide
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

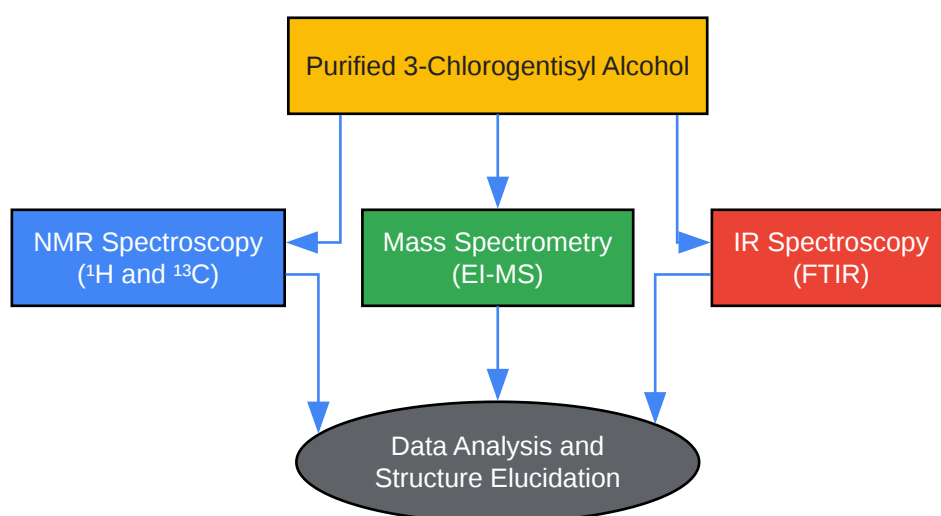
Procedure:

- Formylation (Duff Reaction or similar): A mixture of 2-chlorohydroquinone, hexamethylenetetramine, and trifluoroacetic acid is heated to introduce a formyl group onto the aromatic ring, yielding 3-chloro-2,5-dihydroxybenzaldehyde.
- Reduction: The resulting aldehyde is dissolved in methanol. Sodium borohydride is added portion-wise at  $0^\circ\text{C}$ . The reaction mixture is stirred until the reaction is complete (monitored by TLC).

- **Work-up:** The reaction is quenched by the addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford pure **3-Chlorogentisyl alcohol**.

## Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of **3-Chlorogentisyl alcohol**.

Instrumentation:

- **NMR:** Spectra were recorded on a Bruker DRX 500 NMR spectrometer. Samples were dissolved in methanol-d<sub>4</sub>, and chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.
- **MS:** Electron ionization mass spectra were obtained using a Finnigan MAT-95 mass spectrometer.

- IR: Infrared spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

This guide provides foundational spectroscopic and synthetic information for **3-Chlorogentisyl alcohol**, serving as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Chlorogentisyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617401#spectroscopic-data-of-3-chlorogentisyl-alcohol-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)